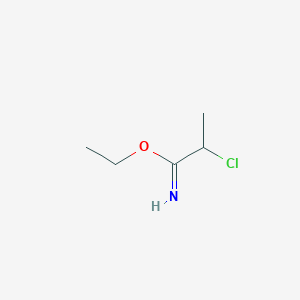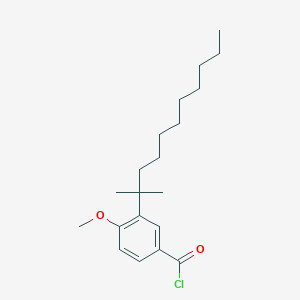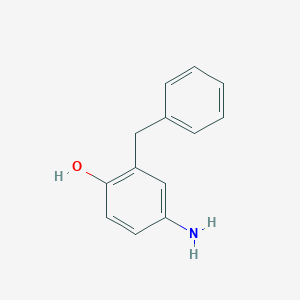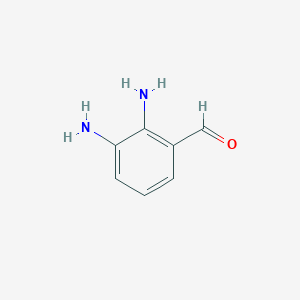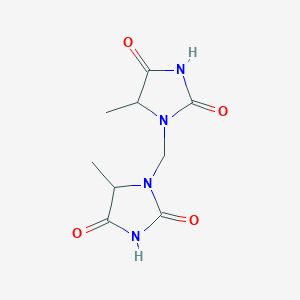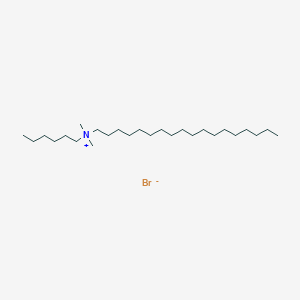![molecular formula C13H13N3 B14321700 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole CAS No. 105410-20-6](/img/structure/B14321700.png)
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is a heterocyclic compound that features a fused ring system combining imidazole and carbazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of carbazole derivatives with imidazole precursors in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The reaction may require the use of protecting groups to ensure selective functionalization and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying properties .
Applications De Recherche Scientifique
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- Carbazole
- 3,6-Dimethoxy-9H-carbazole
Uniqueness
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is unique due to its fused ring system, which combines the properties of both imidazole and carbazole. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Propriétés
Numéro CAS |
105410-20-6 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3,6,7,8,9,10-hexahydroimidazo[4,5-a]carbazole |
InChI |
InChI=1S/C13H13N3/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)16-10)15-7-14-11/h5-7,16H,1-4H2,(H,14,15) |
Clé InChI |
UVEPKTNHKWRIMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C4=C(C=C3)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
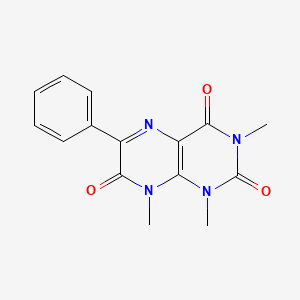


![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
